molecular formula C10H8BrNO2 B1505854 Methyl 3-bromoindole-4-carboxylate CAS No. 1093759-60-4

Methyl 3-bromoindole-4-carboxylate

Cat. No.: B1505854
CAS No.: 1093759-60-4
M. Wt: 254.08 g/mol
InChI Key: TWYKESDETFBOPQ-UHFFFAOYSA-N
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Description

Methyl 3-bromoindole-4-carboxylate is a brominated derivative of indole-4-carboxylate. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with indole-4-carboxylate as the starting material.

  • Bromination: The indole ring undergoes bromination at the 3-position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric bromide (FeBr3).

  • Methylation: The carboxylate group is then methylated using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-4-carboxylic acid derivatives.

  • Reduction Products: 3-bromoindole-4-carboxylate derivatives with reduced bromine content.

  • Substitution Products: Derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 3-bromoindole-4-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound is used in the development of pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromoindole-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Indole-3-carboxylate: A closely related compound without the bromine atom.

  • Methyl 3-iodoindole-4-carboxylate: Similar structure with iodine instead of bromine.

  • Methyl 3-chloroindole-4-carboxylate: Another halogenated derivative with chlorine.

Uniqueness: Methyl 3-bromoindole-4-carboxylate is unique due to its bromine atom, which imparts different chemical reactivity and biological properties compared to its iodine or chlorine counterparts. This makes it a valuable compound for specific applications where bromination is advantageous.

Properties

IUPAC Name

methyl 3-bromo-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)6-3-2-4-8-9(6)7(11)5-12-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYKESDETFBOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677963
Record name Methyl 3-bromo-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-60-4
Record name Methyl 3-bromo-1H-indole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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